molecular formula C7H5N3O3 B3218980 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 1190314-28-3

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol

Cat. No.: B3218980
CAS No.: 1190314-28-3
M. Wt: 179.13 g/mol
InChI Key: ZARFKBVVBJSLKQ-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves the nitration of a pyrrolo[3,2-c]pyridine precursor. One common method includes the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion to 3-amino-1H-pyrrolo[3,2-c]pyridin-4-ol.

    Reduction: Formation of 3-nitro-1H-pyrrolo[3,2-c]pyridin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol
  • Pyrrolo[3,4-c]pyridine derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a hydroxyl group in the same molecule allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-nitro-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)9-3-5(6)10(12)13/h1-3,9H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFKBVVBJSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 2
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 3
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 4
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 5
Reactant of Route 5
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
Reactant of Route 6
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol

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